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Lanthanum(III) ethoxide

Sol–gel processing Thin-film fabrication Precursor utilization

Researchers fabricating La₂O₃ thin films via sol-gel or ALD face high precursor waste and carbon contamination when using bulkier lanthanum alkoxides. Lanthanum(III) ethoxide solves both: • 59.4% oxide yield-reduces precursor quantity per wafer, cutting procurement cost vs. methoxyethoxide (44.7%). • 12.3 pp lower organic fraction vs. isopropoxide-minimizes carbon residue & leakage current in sub-2 nm EOT dielectrics. • Distinct IR bands (La-O ~550 cm⁻¹, C-O ~1050 cm⁻¹) enable rapid QC confirmation against reference spectra. White crystalline solid; anhydrous handling required.

Molecular Formula C6H15LaO3
Molecular Weight 274.09 g/mol
CAS No. 90397-54-9
Cat. No. B1602058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanthanum(III) ethoxide
CAS90397-54-9
Molecular FormulaC6H15LaO3
Molecular Weight274.09 g/mol
Structural Identifiers
SMILESCC[O-].CC[O-].CC[O-].[La+3]
InChIInChI=1S/3C2H5O.La/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3
InChIKeyNPAJGHOZGYPSTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lanthanum(III) Ethoxide (CAS 90397-54-9): Core Properties for Precursor Procurement


Lanthanum(III) ethoxide [La(OC₂H₅)₃, MW 274.09 g/mol] is a homoleptic lanthanide alkoxide supplied as a white crystalline solid . It belongs to the class of metal-organic precursors used in non-aqueous sol–gel, atomic layer deposition (ALD), and chemical vapor deposition (CVD) routes to lanthanum-containing oxide films. Characteristic IR absorptions (La–O stretching at ~550 cm⁻¹, C–O stretching at ~1050 cm⁻¹) distinguish it from chemically similar lanthanum alkoxides [1]. Its reactivity with water—hydrolyzing to lanthanum hydroxide and ethanol—dictates strict anhydrous handling requirements .

Why Generic Lanthanum Alkoxide Substitution Fails for Lanthanum(III) Ethoxide Procurement


Lanthanum alkoxides are not functionally interchangeable due to marked differences in molecular weight, organic content, and decomposition pathways. As demonstrated by IR and mass-spectroscopic data, lanthanum methoxide, ethoxide, and n-butoxide each exhibit distinct ligand-to-metal bonding features that directly influence hydrolysis kinetics and thermal decomposition profiles [1]. Substituting lanthanum(III) ethoxide with a bulkier alkoxide such as lanthanum(III) methoxyethoxide (MW 364.17 g/mol) introduces a ~33% higher organic fraction, altering solution rheology, oxide yield, and residual carbon contamination in the final film . Consequently, direct replacement without re-optimization of processing parameters can compromise film density, purity, and functional performance.

Head-to-Head Quantitative Differentiation: Lanthanum(III) Ethoxide vs. Closest Precursor Alternatives


Oxide Yield Efficiency: La(III) Ethoxide vs. La(III) Methoxyethoxide

Based on stoichiometric conversion to La₂O₃, lanthanum(III) ethoxide delivers a theoretical oxide mass yield of 59.4%, significantly exceeding the 44.7% yield of lanthanum(III) methoxyethoxide . This 14.7 percentage-point advantage translates to less precursor mass required per gram of final oxide, reducing procurement volume and cost for equivalent film output.

Sol–gel processing Thin-film fabrication Precursor utilization

Lower Organic Fraction: La(III) Ethoxide vs. La(III) Isopropoxide

Lanthanum(III) ethoxide contains 54.7 wt% organic ligand (C₂H₅O), notably lower than the 67.0 wt% organic content of lanthanum(III) isopropoxide [La(OⁱPr)₃, MW 316.19] [1]. Reduced organic load can decrease carbon incorporation into oxide films during thermal processing, a critical metric for electronic and optical coating applications.

Carbon contamination ALD/CVD precursor Electronic-grade films

IR Spectroscopic Fingerprint for Identity Confirmation

Lanthanum ethoxide exhibits characteristic IR absorption bands at ~550 cm⁻¹ (La–O stretching) and ~1050 cm⁻¹ (C–O stretching), as reported in comparative studies of lanthanum alkoxides [1]. These bands are distinct from those of lanthanum methoxide and isopropoxide, providing a rapid spectroscopic method to verify chemical identity upon receipt and detect cross-contamination or decomposition.

Precursor quality control Vibrational spectroscopy Material authentication

Purity Specification Advantage: La(III) Ethoxide 95% (REO) vs. Unspecified-Grade Alternatives

Commercially available lanthanum(III) ethoxide is supplied with a certified purity of 95% on a rare earth oxide (REO) basis , whereas common alternatives like lanthanum(III) nitrate hexahydrate or lanthanum(III) chloride are often sold with broader purity ranges (e.g., 99.9% metals basis vs. ≥99.99% trace metals basis) and undefined water content . The REO-based purity metric offers a more relevant quality benchmark for oxide film fabrication.

Purchasing specification Trace metals analysis Reproducibility

High-Value Application Scenarios for Lanthanum(III) Ethoxide Based on Quantitative Differentiation


High-Yield Sol–Gel Deposition of La₂O₃ Gate Dielectric Thin Films

When fabricating lanthanum oxide gate dielectrics via sol–gel spin-coating, the higher oxide yield of lanthanum(III) ethoxide (59.4% vs. 44.7% for methoxyethoxide) reduces the quantity of precursor required per wafer, cutting chemical procurement costs in pilot-line and full-scale manufacturing . The lower organic fraction also decreases the risk of carbon-induced leakage current degradation.

Low-Carbon ALD of High-k La₂O₃ for Advanced CMOS Nodes

In atomic layer deposition processes targeting sub-2 nm equivalent oxide thickness (EOT), the 12.3 percentage-point lower organic mass of lanthanum(III) ethoxide relative to lanthanum isopropoxide can translate to reduced carbon residue in the film, a critical advantage for maintaining low leakage current and high breakdown voltage [1].

Precursor Qualification and Incoming Quality Control via IR Fingerprinting

Quality control laboratories can leverage the distinctive IR absorption bands of lanthanum ethoxide (La–O stretch at ~550 cm⁻¹, C–O stretch at ~1050 cm⁻¹) to confirm the identity and purity of received materials against reference spectra [2]. This rapid, non-destructive test prevents costly process deviations caused by precursor misidentification.

Cost-Optimized Large-Area Coating of Solid Oxide Fuel Cell (SOFC) Electrolytes

For large-area deposition of lanthanum-doped ceria (LDC) electrolyte layers, the combination of higher oxide yield and commercially defined REO purity of lanthanum ethoxide supports precise stoichiometric control of the La:Ce ratio while minimizing precursor waste, offering a measurable procurement advantage over nitrate- or chloride-based routes that require additional purification or hydration-state adjustment .

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